REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])([O:5][CH2:6][CH3:7])=[O:4].[F:14]N1CC2CCC(C2(C)C)(C)CS1(=O)=O.C(O)(=O)C(O)=O>O1CCCC1>[F:14][C:8]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:12][CH2:11][CH2:10][C:9]1=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
1.56 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.3 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(CCC1)=O
|
Name
|
(-)-N-fluorocamphor sultam
|
Quantity
|
1.4 mmol
|
Type
|
reactant
|
Smiles
|
FN1S(=O)(=O)CC2(C)C(C)(C)C(C1)CC2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added, at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic phases are washed with 10% NaHCO3 solution and with a saturated solution of NaCl
|
Type
|
CUSTOM
|
Details
|
The resultant mixture is purified over a column of silica gel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(CCC1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |